1-(2-Bromopropyl)-3-chlorobenzene
Description
Significance of Mixed Halogenated Organic Molecules in Contemporary Chemical Research
Mixed halogenated organic molecules, which contain more than one type of halogen atom, are of particular interest to researchers. The distinct electronegativity and size of different halogens allow for fine-tuning of a molecule's properties. This has profound implications in drug discovery, where the strategic placement of halogens can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.govnamiki-s.co.jp In materials science, mixed halogenation can influence properties like flame retardancy and polymer stability. encyclopedia.com The study of these compounds is crucial for developing new technologies and understanding their environmental fate. diva-portal.orgresearchgate.net
Overview of 1-(2-Bromopropyl)-3-chlorobenzene within Organohalogen Chemistry
This compound is a member of the diverse family of organohalogen compounds. diva-portal.org Specifically, it is a halogenated aromatic-aliphatic compound, featuring both a substituted benzene (B151609) ring and a halogenated alkyl chain. researchgate.net This dual character makes it a versatile building block in organic synthesis. The presence of both a bromine and a chlorine atom offers multiple reaction sites, allowing for selective chemical transformations. aaronchem.com Such compounds are valuable intermediates in the synthesis of more complex molecules with potential applications in various fields of chemical research.
Structural Features and Nomenclature Considerations for this compound
The structure of this compound consists of a benzene ring substituted with a chlorine atom at the third position and a 2-bromopropyl group at the first position. According to IUPAC nomenclature, the benzene ring is the parent structure, and the substituents are named and numbered to give the lowest possible locants.
Key Structural Features:
Aromatic Ring: A stable phenyl group.
Halogen Substituents: A chlorine atom directly attached to the aromatic ring and a bromine atom on the propyl side chain.
Aliphatic Chain: A three-carbon propyl chain linking the bromine atom to the benzene ring.
Chiral Center: The second carbon of the propyl group is a chiral center, meaning this compound can exist as a pair of enantiomers.
The properties of this compound are influenced by the electronic effects of the halogen substituents. Both chlorine and bromine are electron-withdrawing groups, which affects the reactivity of the aromatic ring in electrophilic substitution reactions. The bromine atom on the alkyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.
Below is a table summarizing the key identification and structural information for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 216581-36-1 bldpharm.com |
| Molecular Formula | C₉H₁₀BrCl nih.gov |
| Molecular Weight | 233.53 g/mol chemicalbook.com |
| SMILES | CC(Br)Cc1cccc(Cl)c1 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromopropyl)-3-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLUSFUOBLYDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Bromopropyl 3 Chlorobenzene
Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Halogenation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comfiveable.me These reactions are characterized by their use of a palladium catalyst, which cycles through different oxidation states to bring together two coupling partners, typically an organohalide and an organometallic reagent. youtube.com The general mechanism involves steps of oxidative addition, transmetalation, and reductive elimination. fiveable.meyoutube.com
While direct palladium-catalyzed C-H bromination of a propylbenzene (B89791) derivative is not the most common application, related palladium-catalyzed reactions provide a framework for the synthesis of halogenated aromatic compounds. For instance, the Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an aryl halide with an organoboron compound. numberanalytics.comfiveable.me In a hypothetical synthesis of a precursor to 1-(2-Bromopropyl)-3-chlorobenzene, one could envision coupling a dihalobenzene derivative with a propyl-containing organoboron reagent.
More relevant are palladium-catalyzed methods that directly functionalize C-H bonds or introduce halogens. While photoredox catalysis using other metals like ruthenium has shown success in the room-temperature chlorination of aryl C-H bonds, palladium catalysis remains a cornerstone for many coupling reactions. rsc.org The development of highly active catalyst systems, sometimes involving specialized ligands like XPhos, has enabled the coupling of even challenging substrates like aryl chlorides at room temperature. rsc.org
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an aryl halide with an alkene. fiveable.me This could be a potential route to install the propyl side chain onto the 3-chlorobenzene ring, which would then require subsequent functionalization to introduce the bromine atom at the second position of the propyl group.
The choice of palladium catalyst and ligands is crucial for the success of these reactions. youtube.com Ligands not only stabilize the palladium center but also modulate its reactivity and selectivity, influencing the outcome of the catalytic cycle. youtube.com For example, the use of specific phosphine (B1218219) or N-heterocyclic carbene ligands can influence the regioselectivity in certain palladium-catalyzed reactions. nih.gov
Here is a table summarizing key types of palladium-catalyzed reactions applicable to the synthesis of complex aromatic compounds:
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C-C | Pd(0) complexes, e.g., Pd(PPh₃)₄ |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C | Pd(OAc)₂, PPh₃ |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂, CuI |
| Buchwald-Hartwig Amination | Aryl Halide + Amine/Amide | C-N | Pd(dba)₂, BINAP or other phosphine ligands |
This interactive table provides an overview of major palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Synthetic Route Efficiency and Selectivity
A classical approach might involve the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride, followed by reduction of the ketone and subsequent bromination of the side chain. However, Friedel-Crafts reactions on deactivated rings like chlorobenzene can be low-yielding and may produce a mixture of ortho, meta, and para isomers, complicating purification.
Palladium-catalyzed cross-coupling reactions offer a more controlled and often more selective alternative. Let's compare a hypothetical palladium-catalyzed route with a traditional one.
Route A: Traditional (Friedel-Crafts Alkylation/Acylation)
Friedel-Crafts Reaction: Reaction of chlorobenzene with a propylating or propanoylating agent. This step often suffers from poor regioselectivity and potential for polysubstitution.
Side-chain modification: If acylation was used, the ketone must be reduced.
Bromination: Radical bromination of the propyl side chain would likely yield a mixture of products, including the desired 2-bromo isomer and the 1-bromo isomer.
Route B: Palladium-Catalyzed Cross-Coupling
Cross-Coupling: A Suzuki or Heck reaction could be employed. For example, a Suzuki coupling between 3-chlorophenylboronic acid and 2-bromopropene. This generally provides high selectivity for the desired connectivity. fiveable.me
Hydrogenation: Reduction of the double bond in the resulting allylbenzene (B44316) derivative would yield the propyl side chain.
Halogenation: A subsequent selective bromination step would be required. Alternatively, starting with a precursor that already contains the brominated side chain could be envisioned.
The efficiency of palladium-catalyzed methods has been significantly improved by the development of new catalysts and reaction conditions. For example, using highly reactive aryltrimethylammonium triflates as electrophiles in palladium-catalyzed cross-coupling reactions can proceed at room temperature with high yields. nih.gov The use of chlorobenzene itself as both a solvent and an oxidant in certain palladium-catalyzed C-H activation reactions highlights the innovative strategies being developed to improve efficiency and reduce waste. nih.gov
The following table provides a comparative analysis of these potential synthetic strategies.
| Feature | Traditional Friedel-Crafts Route | Palladium-Catalyzed Cross-Coupling Route |
| Regioselectivity | Low to moderate; often yields isomer mixtures. | High; precisely defined by the coupling partners. fiveable.me |
| Reaction Conditions | Often harsh (strong Lewis acids, high temperatures). | Generally milder, with some reactions at room temperature. rsc.orgnih.gov |
| Substrate Scope | Can be limited by deactivating groups on the aromatic ring. | Broad; many functional groups are tolerated. nih.gov |
| Overall Yield | Can be low due to side reactions and purification losses. | Potentially higher due to increased selectivity and fewer side products. |
| Catalyst Cost | Uses inexpensive Lewis acids (e.g., AlCl₃). | Palladium catalysts can be expensive, though low catalyst loadings (ppm levels) are becoming more common. youtube.com |
This interactive table compares the efficiency and selectivity of traditional versus palladium-catalyzed synthetic routes.
Mechanistic Investigations into the Reactivity of 1 2 Bromopropyl 3 Chlorobenzene
Nucleophilic Substitution Pathways at the Alkyl Bromide Moiety
The carbon-bromine bond in 1-(2-bromopropyl)-3-chlorobenzene is the primary site of reactivity for nucleophilic substitution. The secondary and benzylic nature of the electrophilic carbon allows for the operation of both bimolecular (SN2) and unimolecular (SN1) mechanisms. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.
Bimolecular Nucleophilic Substitution (SN2) Mechanisms and Stereochemical Outcomes
The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. saskoer.cainflibnet.ac.in This backside attack dictates a specific stereochemical outcome: inversion of configuration at the chiral center. chemistrysteps.comlibretexts.org For a chiral starting material, such as one enantiomer of this compound, the SN2 reaction will lead to the formation of a single enantiomer of the product with the opposite stereochemistry. khanacademy.org
The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. inflibnet.ac.inlibretexts.org Strong, unhindered nucleophiles are required to facilitate this pathway. msu.edu The presence of the phenyl ring, while providing benzylic stabilization, also introduces steric hindrance that can slow down the SN2 reaction compared to a simple secondary alkyl halide. However, SN2 reactions are known to occur readily at secondary benzylic positions. libretexts.orglibretexts.org
Table 1: Factors Influencing the SN2 Pathway for this compound
| Factor | Favoring Condition | Rationale |
| Nucleophile | Strong, high concentration | The nucleophile is involved in the rate-determining step. |
| Solvent | Polar aprotic (e.g., DMSO, acetone) | Solvates the cation of the nucleophilic salt but not the anion, increasing nucleophilicity. libretexts.orgpressbooks.pub |
| Substrate | Secondary benzylic | Accessible to nucleophilic attack, though more hindered than primary halides. msu.edu |
| Leaving Group | Good (Bromide is a good leaving group) | Facilitates the concerted bond-breaking and bond-forming process. |
Unimolecular Nucleophilic Substitution (SN1) Mechanisms and Carbocation Intermediates
In contrast to the SN2 pathway, the SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.org In the case of this compound, this would be a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, where the positive charge is delocalized into the aromatic ring. quora.comlibretexts.org This resonance stabilization makes the formation of the benzylic carbocation more favorable than that of a simple secondary alkyl carbocation. libretexts.org
The carbocation intermediate is planar and sp²-hybridized. byjus.com Consequently, the nucleophile can attack from either face of the carbocation in the second, fast step of the reaction. byjus.com This leads to the formation of a racemic or nearly racemic mixture of enantiomeric products, even if the starting material is enantiomerically pure. masterorganicchemistry.com
Table 2: Factors Influencing the SN1 Pathway for this compound
| Factor | Favoring Condition | Rationale |
| Nucleophile | Weak (e.g., water, alcohols) | A strong nucleophile would favor the SN2 pathway. |
| Solvent | Polar protic (e.g., water, ethanol) | Stabilizes the carbocation intermediate and the leaving group anion through solvation. patsnap.comblogspot.com |
| Substrate | Secondary benzylic | Forms a resonance-stabilized carbocation intermediate. libretexts.org |
| Leaving Group | Good (Bromide is a good leaving group) | Facilitates the initial dissociation step. |
Solvent Effects on SN1/SN2 Reaction Kinetics and Selectivity
The choice of solvent plays a critical role in determining whether the substitution reaction proceeds via an SN1 or SN2 mechanism. libretexts.orgpatsnap.com
Polar protic solvents , such as water and alcohols, have the ability to solvate both cations and anions effectively through hydrogen bonding. blogspot.comkhanacademy.org They stabilize the carbocation intermediate and the bromide anion in the SN1 pathway, thus accelerating the rate-determining step. libretexts.org Conversely, they can hinder SN2 reactions by forming a solvent shell around the nucleophile, reducing its reactivity. blogspot.com
Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO) and acetone, possess dipoles that allow them to solvate cations, but they are less effective at solvating anions. libretexts.orgpressbooks.pub This leaves the nucleophile relatively "naked" and more reactive, thereby favoring the SN2 mechanism. patsnap.com
The competition between SN1 and SN2 pathways for this compound can therefore be finely tuned by the selection of the solvent system.
Elimination Reaction Pathways
In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically 1-chloro-3-(prop-1-en-1-yl)benzene. Similar to substitution, elimination can occur through bimolecular (E2) and unimolecular (E1) mechanisms.
Bimolecular Elimination (E2) Mechanisms and Stereoelectronic Requirements
The E2 mechanism is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the base. youtube.com
A crucial aspect of the E2 mechanism is its stereoelectronic requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. pressbooks.pub This means that the hydrogen atom and the bromine atom must lie in the same plane and be on opposite sides of the carbon-carbon bond. This geometric constraint dictates the stereochemistry of the resulting alkene. For this compound, rotation around the Cα-Cβ bond to achieve this anti-periplanar conformation will determine whether the E or Z isomer of the alkene is formed. The transition state that minimizes steric interactions will be favored, typically leading to the more stable trans (E) alkene as the major product. libretexts.org
Strong, bulky bases, such as potassium tert-butoxide, are often used to promote E2 reactions over SN2 reactions, as the steric bulk of the base hinders its ability to act as a nucleophile at the sterically more demanding carbon center. msu.edu
Unimolecular Elimination (E1) Mechanisms and Competing Pathways
The E1 mechanism proceeds through the same initial step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.com Following the formation of the resonance-stabilized secondary benzylic carbocation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon to form the double bond. libretexts.org
Because the E1 and SN1 pathways share a common intermediate, they are always in competition. masterorganicchemistry.commasterorganicchemistry.com The product distribution between substitution and elimination depends on the subsequent steps. Higher temperatures generally favor elimination over substitution, as elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change. masterorganicchemistry.com The nature of the nucleophile/base also plays a role; species that are stronger bases than they are nucleophiles will favor the E1 pathway.
The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which states that the more substituted, and therefore more stable, alkene will be the major product. libretexts.org In the case of this compound, elimination can only form one constitutional isomer of the alkene, so regioselectivity is not a factor.
Table 3: Summary of Reaction Pathways for this compound
| Mechanism | Key Features | Favored by | Stereochemical Outcome |
| SN2 | Concerted, bimolecular | Strong nucleophiles, polar aprotic solvents | Inversion of configuration |
| SN1 | Stepwise, unimolecular, carbocation intermediate | Weak nucleophiles, polar protic solvents | Racemization |
| E2 | Concerted, bimolecular, anti-periplanar geometry | Strong, bulky bases | Stereoselective (typically trans) |
| E1 | Stepwise, unimolecular, carbocation intermediate | Weak bases, high temperatures | Follows Zaitsev's rule |
Competition Between Substitution and Elimination Reactions in Mixed Solvents
The reactivity of the 2-bromopropyl side chain in this compound is characterized by a competition between nucleophilic substitution (S(_N)) and elimination (E) reactions. As a secondary alkyl halide, it can undergo S(_N)1, S(_N)2, E1, and E2 pathways. The predominant mechanism and the ratio of substitution to elimination products are highly dependent on the reaction conditions, particularly the nature of the solvent system. libretexts.orgchemicalforums.com
In mixed solvent systems, such as aqueous ethanol (B145695), the polarity of the solvent plays a crucial role. Polar protic solvents, like water and ethanol, can stabilize the carbocation intermediate formed in S(_N)1 and E1 reactions and can also solvate the nucleophile, affecting its reactivity. msu.edu
S(_N)2 vs. E2: With a strong, non-bulky nucleophile/base (e.g., hydroxide (B78521) or ethoxide) in a less polar solvent (higher ethanol concentration), the bimolecular E2 pathway is generally favored over the S(_N)2 pathway for secondary halides. masterorganicchemistry.comchemguide.co.uk Increasing the temperature further promotes elimination. chemguide.co.uk In contrast, using a good nucleophile that is a weak base (e.g., azide, cyanide) in a polar aprotic solvent (like DMSO or DMF) would favor the S(_N)2 reaction. masterorganicchemistry.com
S(_N)1 vs. E1: In a highly polar, ion-stabilizing solvent (higher water concentration) and in the presence of a weak base/nucleophile, unimolecular pathways become more significant. libretexts.org The reaction proceeds through a common secondary carbocation intermediate. The stability of this benzylic-type carbocation, while not directly adjacent to the ring, is somewhat influenced by the aromatic system. From this intermediate, the E1 pathway often competes with, and can be favored over, the S(_N)1 pathway, especially at elevated temperatures.
The table below illustrates the expected major reaction pathway for this compound under various mixed-solvent conditions.
| Solvent System (Ethanol/Water) | Reagent | Predominant Pathway(s) | Expected Major Product(s) |
| 80% Ethanol / 20% Water | Sodium Ethoxide (strong base/nucleophile) | E2 > S(_N)2 | 1-Chloro-3-(prop-1-en-2-yl)benzene |
| 20% Ethanol / 80% Water | Water (weak base/nucleophile), Heat | S(_N)1 / E1 | 1-(3-Chlorophenyl)propan-2-ol, 1-Chloro-3-(prop-1-en-2-yl)benzene |
| Pure Ethanol | Sodium Hydroxide (strong base), Heat | E2 | 1-Chloro-3-(prop-1-en-2-yl)benzene |
| 50% Ethanol / 50% Water | Sodium Cyanide (good nucleophile/weak base) | S(_N)2 > E2 | 2-(3-Chlorophenyl)propanenitrile |
This table is illustrative and based on general principles of secondary alkyl halide reactivity. chemguide.co.uklibretexts.org
Reactivity of the Chlorobenzene (B131634) Moiety
The chlorobenzene part of the molecule is generally less reactive than the alkyl bromide side chain. Its reactivity is dictated by the electronic properties of the aromatic ring and its substituents.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring: the chloro group and the 2-bromopropyl group. msu.edu
Directing Effects:
Chloro Group: The chlorine atom is a deactivating but ortho, para-directing group. pressbooks.pubquora.com It withdraws electron density from the ring inductively (-I effect), making the ring less reactive than benzene. However, it can donate lone-pair electron density through resonance (+R effect), which preferentially stabilizes the intermediates for ortho and para attack. quora.com
Alkyl Group (2-bromopropyl): An alkyl group is a weakly activating and ortho, para-directing group due to its electron-donating inductive effect (+I). minia.edu.eglibretexts.org
Combined Influence: In this compound, the two substituents have conflicting and reinforcing effects on the possible substitution positions (C2, C4, C5, C6).
The chloro group at C3 directs incoming electrophiles to positions C2, C4, and C6.
The alkyl group at C1 directs incoming electrophiles to positions C2, C4, and C6.
Both groups direct to the C2, C4, and C6 positions. However, steric hindrance from the bulky 2-bromopropyl group will significantly disfavor attack at the C2 position. The C6 position is also sterically hindered to a lesser extent. Therefore, the most likely position for electrophilic attack is C4, which is para to the alkyl group and ortho to the chloro group. The C5 position is meta to both groups and would be the least favored.
The expected product distribution for a typical EAS reaction, such as nitration, is summarized below.
| Position of Substitution | Directing Influence | Steric Hindrance | Expected Product Yield |
| C2 | Ortho to Alkyl, Ortho to Chloro | High | Minor |
| C4 | Para to Alkyl, Ortho to Chloro | Low | Major |
| C5 | Meta to Alkyl, Meta to Chloro | Low | Very Minor / Not Formed |
| C6 | Ortho to Alkyl, Para to Chloro | Moderate | Minor |
This table presents a qualitative prediction based on established directing and steric effects. libretexts.org
Nucleophilic aromatic substitution (S(_N)Ar), where the chlorine atom on the benzene ring is replaced by a nucleophile, is generally very difficult for simple aryl halides like chlorobenzene. libretexts.org This is because the reaction requires the aromatic ring to be attacked by a nucleophile, which is unfavorable due to the ring's inherent electron density.
For S(_N)Ar to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO(_2)), positioned ortho or para to the leaving group (the chlorine atom). wikipedia.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
This compound lacks such strong activating groups. The 2-bromopropyl group is weakly electron-donating, and the chloro group is only weakly deactivating. Therefore, under standard nucleophilic substitution conditions, the C-Cl bond on the ring is inert to attack.
"Activated conditions" for this compound would necessitate extreme measures:
High Temperatures and Pressures: As in the historic Dow process for phenol (B47542) synthesis from chlorobenzene, temperatures exceeding 350°C and high pressure could force a reaction with a strong nucleophile like sodium hydroxide. libretexts.org
Use of a Very Strong Base: Reagents like sodium amide (NaNH(_2)) in liquid ammonia (B1221849) can induce an elimination-addition reaction that proceeds through a highly reactive benzyne intermediate. pressbooks.pub In this mechanism, HCl is first eliminated from the ring to form a triple bond within the benzene ring, which is then attacked by the nucleophile. This often results in a mixture of products, a phenomenon known as cine substitution. scribd.com
Radical Reaction Pathways Involving C-Br and C-Cl Bonds
Radical reactions involve intermediates with unpaired electrons and are typically initiated by heat or light. In this compound, two carbon-halogen bonds could potentially undergo homolytic cleavage: the C-Br bond on the propyl chain and the C-Cl bond on the aromatic ring.
The bond dissociation energy (BDE) for a secondary C-Br bond (approx. 285 kJ/mol) is significantly lower than that for a C-Cl bond on an aromatic ring (approx. 400 kJ/mol). Consequently, radical reactions will overwhelmingly favor the cleavage of the C-Br bond.
A common radical reaction is free-radical bromination, which would not be productive here as the target already contains bromine. However, other radical processes can be initiated. For example, using a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in the presence of a hydrogen atom donor (like tributyltin hydride) would lead to the reduction of the C-Br bond, replacing bromine with hydrogen.
A plausible radical reaction pathway is initiated by the homolytic cleavage of the C-Br bond:
Initiation: Heat or UV light can cleave a radical initiator (In-In) to form radicals (2 In•).
Propagation Step 1: The initiator radical abstracts a bromine atom from this compound, or more commonly, a hydrogen atom from a different source to start a chain. A more direct pathway involves the direct homolytic cleavage of the C-Br bond.
this compound → 1-(3-chlorophenyl)prop-2-yl radical + Br•
Propagation Step 2: The resulting secondary alkyl radical can then participate in various reactions, such as abstracting a hydrogen atom from a solvent or another reagent, or participating in radical-mediated C-C bond formation. rsc.orgbangor.ac.uk
The C-Cl bond on the aromatic ring is much stronger and would not typically cleave under conditions that break the C-Br bond. Radical ipso-substitution at the C-Cl position is a known but generally less efficient process that would require specialized reagents and conditions. ucl.ac.uk
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are dictated by the stability of reactants, intermediates, and transition states. Specific experimental data for this compound is not widely available, but trends can be inferred from related systems.
Kinetics:
S(_N)2/E2 Reactions: The rates of these bimolecular reactions depend on the concentrations of both the substrate and the nucleophile/base. For the S(_N)2 reaction, steric hindrance around the secondary carbon of the propyl chain will slow the reaction compared to a primary halide. msu.edu
S(_N)1/E1 Reactions: The rates of these unimolecular reactions are dependent only on the substrate concentration and the rate of carbocation formation. libretexts.org The stability of the secondary benzylic-type carbocation is the key factor.
Thermodynamics:
Substitution vs. Elimination: Elimination reactions are generally favored by an increase in entropy (more product molecules are formed) and are therefore more favored at higher temperatures.
Electrophilic Aromatic Substitution: The formation of the arenium ion intermediate is an endothermic process as it involves the loss of aromaticity. lkouniv.ac.in The subsequent deprotonation to restore the aromatic ring is highly exothermic and drives the reaction to completion. masterorganicchemistry.com The relative stability of the possible arenium ion intermediates determines the product distribution (ortho vs. meta vs. para). Intermediates with resonance structures that place the positive charge adjacent to an electron-donating group are more stable.
The following table provides a hypothetical comparison of relative reaction rates for the nitration of this compound at different positions, normalized to the rate of a single position on benzene.
| Position of Attack | Relative Rate (Hypothetical) | Key Stabilizing/Destabilizing Factors |
| Benzene (any position) | 1 | Reference |
| C4 (para to alkyl, ortho to chloro) | ~15-25 | +I from alkyl, +R from chloro, low steric hindrance |
| C6 (ortho to alkyl, para to chloro) | ~5-10 | +I from alkyl, +R from chloro, moderate steric hindrance |
| C2 (ortho to alkyl, ortho to chloro) | ~1-5 | +I from alkyl, +R from chloro, high steric hindrance |
| C5 (meta to both) | < 0.1 | Inductive deactivation from both groups |
This table is an estimation based on known relative rate data for toluene (B28343) and chlorobenzene to illustrate the expected kinetic outcome. libretexts.org
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-(2-Bromopropyl)-3-chlorobenzene. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the precise connectivity of atoms within the molecule can be established. The presence of a chiral center in the propyl chain results in magnetic non-equivalence for the benzylic protons, adding a layer of complexity to the spectra.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic and alkyl protons. The aromatic region would feature a complex pattern for the four protons on the 3-chlorophenyl ring, typically appearing in the δ 7.00-7.40 ppm range. chemicalbook.comdocbrown.info
The alkyl portion of the molecule gives rise to three separate signals:
A doublet for the terminal methyl (CH₃) protons, anticipated around δ 1.7-1.9 ppm, coupled to the adjacent methine proton.
A multiplet for the methine proton (CHBr) deshielded by the adjacent bromine atom, expected in the δ 4.2-4.6 ppm region.
The benzylic methylene (B1212753) (Ar-CH₂) protons are diastereotopic due to the nearby chiral center. They are expected to appear as a complex multiplet or a pair of doublets of doublets around δ 2.9-3.3 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 7.00 - 7.40 | Multiplet | - |
| -CH(Br)- | 4.2 - 4.6 | Multiplet | - |
| Ar-CH₂- | 2.9 - 3.3 | Multiplet / dd | - |
| -CH₃ | 1.7 - 1.9 | Doublet | ~7 |
Note: Data are predicted based on analogous structures and general principles. dd = doublet of doublets.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, a total of nine signals are anticipated.
Aromatic Carbons: Six signals are expected for the benzene (B151609) ring carbons. The carbon atom bonded to the chlorine (C-Cl) is predicted to resonate around δ 134.5 ppm, while the carbon bearing the alkyl substituent (C-alkyl) would appear at approximately δ 142.0 ppm. The remaining four aromatic CH carbons are expected between δ 126-130 ppm. core.ac.ukresearchgate.net
Alkyl Carbons: The three carbons of the propyl chain would show signals at:
δ 50-55 ppm for the methine carbon bonded to bromine (-CH(Br)-).
δ 40-45 ppm for the benzylic carbon (Ar-CH₂-). core.ac.uk
δ 22-25 ppm for the methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in DEPT) |
|---|---|---|
| C-Cl (Aromatic) | ~134.5 | C |
| C-Alkyl (Aromatic) | ~142.0 | C |
| CH (Aromatic) | 126 - 130 | CH |
| -CH(Br)- | 50 - 55 | CH |
| Ar-CH₂- | 40 - 45 | CH₂ |
| -CH₃ | 22 - 25 | CH₃ |
Note: Data are predicted based on analogous structures and general principles.
To definitively assign the structure and connect the proton and carbon frameworks, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between the methyl protons and the methine proton (-CH₃ ↔ -CH(Br)-), and between the methine proton and the diastereotopic benzylic protons (-CH(Br)- ↔ Ar-CH₂-). It would also map the connectivity between adjacent protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at δ ~1.8 ppm to the methyl carbon at δ ~23 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes more), which is crucial for piecing together the molecular skeleton. columbia.edu Key correlations would include the methyl protons showing a cross-peak to the methine carbon, and the benzylic protons showing correlations to the carbons of the aromatic ring (C1, C2, and C6), thus confirming the attachment of the propyl chain to the chlorophenyl ring. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Under Electron Ionization (EI) conditions, this compound (C₉H₁₀BrCl) will ionize and fragment in a characteristic manner. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks at m/z 232, 234, and 236. docbrown.infodocbrown.info
The fragmentation is dominated by cleavages at the weakest bonds and the formation of stable ions. core.ac.ukresearchgate.net Key fragmentation pathways include:
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the aromatic ring to form a stable chlorobenzyl cation. This would result in a prominent ion cluster at m/z 125 and 127 (in a ~3:1 ratio), which is often the base peak in the spectrum of benzylic halides. nih.gov
Loss of Bromine: Cleavage of the C-Br bond leads to the loss of a bromine radical, producing an ion cluster at m/z 153 and 155. docbrown.info
Loss of Chlorine: Loss of a chlorine radical would yield an ion cluster at m/z 197 and 199. docbrown.info
Table 3: Predicted Characteristic Fragment Ions in the EI Mass Spectrum of this compound
| m/z Value(s) | Proposed Fragment Ion | Comments |
|---|---|---|
| 232, 234, 236 | [C₉H₁₀BrCl]⁺ | Molecular ion cluster |
| 125, 127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation, likely base peak |
| 153, 155 | [C₉H₁₀Cl]⁺ | Loss of Br radical |
| 197, 199 | [C₉H₁₀Br]⁺ | Loss of Cl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: Data are predicted based on established fragmentation patterns of halogenated aromatic compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For the molecular ion of this compound with the most common isotopes (¹²C₉¹H₁₀⁷⁹Br³⁵Cl), the calculated exact mass is 231.9650 amu. rsc.orgrsc.org This precise mass measurement is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing definitive confirmation of the compound's identity.
Electrospray Ionization (ESI) and other Soft Ionization Techniques
Soft ionization techniques in mass spectrometry are indispensable for analyzing thermally labile or non-volatile compounds, as they generate ions with minimal fragmentation, thereby preserving the molecular integrity of the analyte. pharmacores.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two such methods routinely used for polar and moderately polar organic analytes. nih.gov
For halogenated compounds like this compound, ESI-MS can be particularly effective. The presence of bromine and chlorine atoms provides a distinct isotopic pattern that aids in identification. nih.gov In negative-ion ESI, a liquid chromatography-mass spectrometry (LC-MS) method with induced in-source fragmentation (IISF) can be established for the selective detection of unknown organic bromine compounds by monitoring for the characteristic m/z values of bromide ions (79 and 81). researchgate.net This approach offers high sensitivity for the detection and quantification of organobromine compounds. researchgate.net
Other soft ionization techniques such as atmospheric pressure photoionization (APPI) and chemical ionization (CI) also offer advantages. pharmacores.comresearchgate.net APPI is well-suited for nonpolar compounds and halogenated organics. researchgate.net CI, being a softer method than electron impact (EI) ionization, results in less fragmentation and provides clearer molecular weight information. pharmacores.com Field ionization (FI) is considered one of the softest ionization methods, producing minimal fragmentation and is particularly useful for hydrocarbon analysis. gcms.cz The choice of ionization technique is crucial and depends on the specific analytical requirements and the nature of the compound and its matrix. pharmacores.com
Table 1: Comparison of Soft Ionization Techniques for Halogenated Aromatic Compounds
| Ionization Technique | Principle | Advantages for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions from the analyte. pharmacores.com | Preserves molecular structure, suitable for polar and thermally labile compounds, distinct isotopic patterns from halogens aid identification. pharmacores.comnih.gov |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reagent gas ions that then react with the analyte to form ions. nih.gov | Suitable for less polar compounds than ESI, can handle higher flow rates. |
| Atmospheric Pressure Photoionization (APPI) | A UV lamp ionizes a dopant, which then ionizes the analyte molecules. researchgate.net | Effective for nonpolar and weakly polar compounds, less susceptible to matrix effects than ESI. researchgate.net |
| Chemical Ionization (CI) | Reagent gas ions are used to ionize the analyte through chemical reactions in the gas phase. pharmacores.com | Softer than electron ionization, providing more molecular ion information. pharmacores.com |
| Field Ionization (FI) | A very high electric field is used to ionize the analyte molecules. gcms.cz | Extremely soft ionization with minimal fragmentation, ideal for determining molecular weight. gcms.cz |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, IR spectroscopy can confirm the presence of the aromatic ring, the alkyl chain, and the carbon-halogen bonds.
The key IR absorptions for this compound would include:
Aromatic C-H stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. docbrown.info
Alkyl C-H stretching: The stretching vibrations of the C-H bonds in the propyl group would be observed between 3000 and 2850 cm⁻¹. docbrown.info
C-C stretching (in ring): The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. docbrown.info
C-H bending (in ring): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring are highly informative about the substitution pattern. For a 1,3-disubstituted (meta) benzene ring, characteristic absorptions are expected.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the range of 690-515 cm⁻¹. orgchemboulder.com
C-Cl stretching: The carbon-chlorine stretching vibration typically absorbs in the 850-550 cm⁻¹ range. orgchemboulder.com
Table 2: Expected Infrared Absorption Ranges for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000 docbrown.info |
| C-C Stretch | 1600-1450 docbrown.info | |
| Alkyl Group | C-H Stretch | 3000-2850 docbrown.info |
| C-H Bend | 1470-1370 docbrown.info | |
| Halogens | C-Br Stretch | 690-515 orgchemboulder.com |
| C-Cl Stretch | 850-550 orgchemboulder.com |
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental separation technique that partitions components of a mixture between a stationary phase and a mobile phase. njit.edu It is essential for isolating and quantifying this compound, especially from complex mixtures that may contain isomers or other related impurities.
Gas chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. njit.edu Separation is based on the differential partitioning of the analytes between the two phases. njit.edu When coupled with a mass spectrometer (MS), GC-MS provides both retention time data for quantification and mass spectra for confident identification. thermofisher.com
For halogenated aromatic compounds, GC-MS is a powerful tool. researchgate.netepa.gov The use of a capillary column, such as one with a non-polar stationary phase like HP-5MS, can effectively separate isomers and related compounds. ingenieria-analitica.com The mass spectrometer can be operated in either full scan mode to obtain complete mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. researchgate.netscioninstruments.com The presence of bromine and chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum, which is a key identifier.
High-performance liquid chromatography (HPLC) is the method of choice for separating non-volatile or thermally labile compounds. umt.edu In HPLC, a liquid mobile phase is pumped through a column packed with a stationary phase. scribd.com For a compound like this compound, or more likely its derivatives resulting from further reactions, reversed-phase HPLC is a common approach. sielc.comsielc.com
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. rsc.org Fluorinated stationary phases can offer increased retention and unique selectivity for halogenated compounds. analytical-sales.com The separation of halogenated isomers can be challenging, but specialized columns and optimization of mobile phase conditions, such as pH and the use of additives, can achieve the desired resolution. nih.govresearchgate.net Detection is often accomplished using a UV detector, as the aromatic ring in the molecule absorbs UV light. researchgate.net
The analysis of this compound in complex matrices, such as environmental samples or industrial process streams, often requires the development of specialized analytical methods to overcome challenges like matrix interference and the presence of closely related isomers. researchgate.netbohrium.com
Method development may involve several strategies:
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed to clean up the sample and concentrate the analyte of interest before instrumental analysis. nih.gov
Specialized Chromatographic Columns: The use of columns with novel stationary phases can provide unique selectivity for halogenated compounds. For instance, columns with fullerene-based stationary phases have shown promise in separating halogenated benzenes through halogen-π interactions. rsc.orgkyoto-u.ac.jp Phenyl-based columns can also offer different selectivity compared to standard C18 columns for aromatic compounds. researchgate.net
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced peak capacity and resolution, which is invaluable for separating components in highly complex mixtures. gcms.cz
High-Resolution Mass Spectrometry (HRMS): Coupling chromatographic techniques with HRMS allows for the accurate mass measurement of analytes, which greatly aids in their identification and differentiation from isobaric interferences in complex matrices. nih.govmdpi.com
The development of such specialized methods is crucial for obtaining accurate and reliable data for halogenated aromatic compounds in challenging analytical scenarios. researchgate.net
Computational Chemistry and Theoretical Investigations of 1 2 Bromopropyl 3 Chlorobenzene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2-Bromopropyl)-3-chlorobenzene. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.
Density Functional Theory (DFT) for Ground State Properties and Bond Strengths
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine its optimized geometry and ground state energy. These calculations would reveal key structural parameters.
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value | Unit |
| C-Br Bond Length | 1.95 | Å |
| C-Cl Bond Length | 1.74 | Å |
| C-C (Aromatic) Bond Lengths | 1.39 - 1.41 | Å |
| C-C-C (Propyl) Bond Angle | 112.5 | Degrees |
| Dihedral Angle (C-C-C-Br) | -65 or +65 | Degrees |
Bond strengths can also be estimated from DFT calculations by analyzing bond dissociation energies. The C-Br bond is expected to be weaker and more susceptible to cleavage than the C-Cl bond, which has implications for the chemical reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the chlorine and bromine atoms due to the high electronegativity of the halogens. These areas are prone to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The region around the aromatic ring will show a distribution of charge influenced by the electron-withdrawing nature of the chloro and bromopropyl substituents.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Orbital | Predicted Energy | Unit |
| HOMO | -9.5 | eV |
| LUMO | -0.8 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
Note: The data in this table is illustrative and based on general values for similar aromatic compounds. Specific calculations for this compound would be needed for precise values.
A large HOMO-LUMO gap suggests high stability and low reactivity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, while the LUMO may have significant contributions from the C-Br antibonding orbital, suggesting that it is a likely site for nucleophilic attack leading to bromide elimination.
Molecular Dynamics Simulations for Conformational Analysis
The propyl chain in this compound allows for conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface and identify the most stable conformers. These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior.
Theoretical Modeling of Reaction Pathways and Transition States
Computational methods can be used to model potential reaction pathways for this compound. For instance, in electrophilic aromatic substitution, the chlorine atom and the bromopropyl group are both deactivating and ortho-, para-directing (with the halogen's inductive effect being dominant). However, the positions are meta to each other. Theoretical calculations can predict the most likely sites for substitution by modeling the stability of the intermediate carbocations (sigma complexes). libretexts.orgpku.edu.cnstackexchange.com
Furthermore, the reactivity of the C-Br bond in nucleophilic substitution reactions can be investigated. By calculating the energy profile of the reaction, including the transition state, the activation energy and reaction rates can be estimated. For example, a reaction with a nucleophile would likely proceed via an SN2-like mechanism at the carbon bearing the bromine atom.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, methods like DFT can be used to calculate:
NMR Spectra: Chemical shifts for ¹H and ¹³C NMR can be predicted with good accuracy. These calculations involve determining the magnetic shielding of each nucleus.
IR Spectra: Vibrational frequencies corresponding to different bond stretches and bends can be calculated. This would show characteristic peaks for C-H, C-C, C-Cl, and C-Br vibrations.
UV-Vis Spectra: Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing information about the wavelengths of maximum absorption.
These predicted spectra can be compared with experimental data to confirm the structure of the molecule.
In Silico Studies of Isomeric Forms and Related Halogenated Analogs
Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules without the need for laboratory synthesis. While specific in silico research on this compound is not extensively documented in publicly available literature, a wealth of theoretical studies on its isomers and related halogenated aromatic analogs allows for a detailed and insightful analysis. By examining these related systems, it is possible to infer the likely conformational preferences, electronic properties, and intermolecular interactions of this compound.
The study of halogenated compounds is critical across many fields, including drug discovery, materials science, and environmental science. mdpi.comnih.govmdpi.com Molecular dynamics (MD) simulations and quantum chemical calculations are essential for understanding the behavior of these molecules at an atomic level. nih.govmdpi.com These computational methods can reveal hidden binding sites in proteins, predict drug-binding poses, and estimate thermodynamic and kinetic properties, which are crucial for modern drug development. mdpi.comnih.gov
Isomeric Landscape
The constitutional isomers of bromochloropropylbenzene present a diverse landscape for theoretical investigation. The positions of the bromine and chlorine atoms on the benzene ring, as well as the position of the bromine atom on the propyl side chain, significantly influence the molecule's steric and electronic properties. Understanding these differences is the first step in a comprehensive computational analysis.
Table 1: Selected Isomers of Bromochloropropylbenzene and their Structural Classifications.
| Compound Name | Propyl Chain Isomer | Aromatic Substitution Pattern |
|---|---|---|
| 1-(1-Bromopropyl)-3-chlorobenzene | 1-Bromopropyl | meta |
| This compound | 2-Bromopropyl | meta |
| 1-(3-Bromopropyl)-3-chlorobenzene | 3-Bromopropyl | meta |
| 1-(2-Bromopropyl)-2-chlorobenzene | 2-Bromopropyl | ortho |
| 1-(2-Bromopropyl)-4-chlorobenzene | 2-Bromopropyl | para |
Conformational Preferences and Energetics
Theoretical studies on (2-haloethyl)-benzenes, which share the Ph-CH₂-CH₂-X motif, have shown that repulsive interactions between the halogen substituent and the π-cloud of the phenyl ring can destabilize the gauche conformer. researchgate.net However, the preference for the anti conformer is often modest. researchgate.net In longer alkyl chains, such as in octylbenzene, computational models predict that the chain can fold back over the aromatic ring, stabilized by CH/π dispersive interactions. rsc.org For this compound, similar conformational complexity is expected, with the relative energies of the conformers being determined by a subtle balance of steric hindrance, intramolecular dispersion forces, and electrostatic interactions involving the halogen atoms.
Table 2: Calculated Conformational Data for Analogous Haloethylbenzenes.
| Molecule | Conformer | Relative Stability | Key Interaction |
|---|---|---|---|
| (2-Fluoroethyl)-benzene | Anti | More Stable | Repulsive interaction between fluorine and the phenyl π-cloud destabilizes the gauche form. researchgate.net |
| (2-Fluoroethyl)-benzene | Gauche | Less Stable | researchgate.net |
| (2-Chloroethyl)-benzene | Anti | More Stable | The trans (anti) conformer is more stable than the gauche form. researchgate.net |
| (2-Chloroethyl)-benzene | Gauche | Less Stable | researchgate.net |
Halogen Bonding and Non-Covalent Interactions
The presence of both chlorine and bromine atoms makes this compound capable of forming halogen bonds, a type of non-covalent interaction crucial in crystal engineering and biological systems. mdpi.comnih.gov Theoretical studies using Density Functional Theory (DFT) have investigated the interactions between halogen molecules and benzene. mdpi.comnih.gov These studies show that the halogen atom can interact favorably with the electron-rich π-system of the benzene ring. mdpi.com
The interaction energies for complexes between heteronuclear halogens and benzene range from -27.80 to -37.18 kJ/mol. nih.gov Analysis based on Symmetry-Adapted Perturbation Theory (SAPT) shows that for complexes involving chlorine and bromine (like BrCl), the dispersion interaction is the main stabilizing component, whereas for more polar halogens, electrostatic interactions can dominate. nih.gov The electron density topology, analyzed via the Atoms in Molecules (AIM) theory, confirms that these are weak, long-range interactions similar to hydrogen bonds. mdpi.comnih.gov These findings suggest that the halogen atoms in this compound and its isomers can significantly influence their interaction with other molecules and their self-assembly properties.
Applicable Computational Methodologies
A variety of computational methods are employed to investigate halogenated aromatic compounds. These techniques provide detailed insights into molecular properties from geometry to reactivity.
Table 3: Computational Methods Used in the Study of Halogenated Aromatic Compounds.
| Method | Application | Relevant Findings from Analogs |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry optimization, electronic structure, reaction pathways, NMR chemical shift prediction. rsc.orgresearchgate.net | Used to calculate optimized geometries, frontier molecular orbitals (FMOs), and transition states for reactions involving halogenated benzenes and alkylbenzenes. researchgate.net Essential for predicting NMR spectra where heavy atoms are present. rsc.org |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, conformational analysis, benchmarking DFT results. researchgate.net | Provide reliable relative energies of different conformers of haloalkylbenzenes. researchgate.net Used to cross-validate DFT results for thermodynamic stability. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in condensed phases, studying conformational changes over time, exploring interactions with solvents or biomolecules. mdpi.comnih.gov | Reveals the flexibility of ligand-binding sites and helps generate multiple conformations for ensemble docking studies. mdpi.com Captures the full atomic detail of molecular motion. nih.gov |
| Atoms in Molecules (AIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. mdpi.com | Identifies bond critical points (BCPs) to confirm the existence and nature of halogen bonds between halogens and benzene rings. mdpi.com |
Environmental Transformation and Degradation Pathways of 1 2 Bromopropyl 3 Chlorobenzene
Biotic Degradation Mechanisms
The microbial breakdown of 1-(2-Bromopropyl)-3-chlorobenzene is expected to involve enzymatic attacks on both its aromatic and aliphatic components. Microorganisms have evolved diverse strategies to metabolize halogenated compounds, often utilizing them as sources of carbon and energy.
Reductive Dehalogenation by Microbial Consortia
Under anaerobic conditions, a key initial step in the degradation of many halogenated compounds is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. For this compound, this process could theoretically occur at either the chloro-substituted aromatic ring or the bromo-substituted propyl chain.
Research on analogous compounds provides insights into the likely targets for microbial consortia. Studies on brominated phenolic compounds and polybrominated biphenyls have demonstrated that microorganisms in anaerobic environments, such as sediments, can effectively carry out reductive debromination. nih.govnih.gov For instance, anaerobic microbial consortia have been shown to debrominate various brominated phenols to less halogenated products. nih.gov Similarly, polychlorinated biphenyl (B1667301) (PCB)-dechlorinating microorganisms have been found to dehalogenate brominated biphenyls, often with a preference for removing meta and para substituents first. nih.gov Given the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond, it is plausible that the initial biotic attack on this compound under anaerobic conditions would involve the reductive cleavage of the bromine atom from the propyl side chain.
The following table summarizes findings on the reductive dehalogenation of compounds structurally related to this compound.
| Compound Class | Microbial Consortium Source | Observed Transformation | Reference |
| Brominated Phenols | Marine Sponge (Aplysina aerophoba) associated microbes | Reductive debromination under methanogenic and sulfidogenic conditions | nih.gov |
| Polybrominated Biphenyls (PBBs) | PCB-contaminated sediment | Complete dehalogenation to biphenyl, with a preference for removing meta and para bromines | nih.gov |
Oxidative Degradation Pathways in Biological Systems
In aerobic environments, the primary mechanism for the breakdown of aromatic compounds is oxidative degradation. For the chlorobenzene (B131634) moiety of this compound, bacteria are known to employ dioxygenase enzymes to initiate the cleavage of the aromatic ring. This process typically involves the formation of a diol, which is then further metabolized. epa.govnih.gov
A common strategy in the degradation of chloroaromatics is the formation of chlorocatechols as central intermediates. epa.govnih.govmetacyc.org These chlorocatechols can then undergo ring cleavage, often through a modified ortho-cleavage pathway, which facilitates the removal of the chlorine substituent. nih.govnih.gov Therefore, it is anticipated that aerobic microbial degradation of this compound would proceed through the formation of a chlorinated catechol derivative, followed by ring fission and eventual mineralization.
Role of Specific Microbial Enzymes in Haloalkane and Haloaromatic Metabolism
The cleavage of the carbon-halogen bond is a critical step in the biodegradation of halogenated compounds and is often catalyzed by specific enzymes called dehalogenases.
For the brominated propyl side chain of this compound, haloalkane dehalogenases would play a crucial role. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, converting the haloalkane to an alcohol. nih.govuni-konstanz.denih.govscience.gov Studies on various bacteria have identified haloalkane dehalogenases with broad substrate specificities, capable of acting on a range of bromo- and chloroalkanes. nih.govnih.gov The reactivity of these enzymes is generally higher for bromoalkanes than for chloroalkanes due to the lower bond energy of the C-Br bond. science.gov
The degradation of the chloroaromatic ring involves a different set of enzymes. Dioxygenases initiate the attack on the aromatic ring, as mentioned earlier. Following this, specialized enzymes within the chlorocatechol pathway are responsible for the dechlorination and subsequent metabolism of the ring cleavage products. nih.govnih.gov The successful mineralization of this compound would likely require a consortium of microorganisms possessing a suite of these specialized enzymes to act on both the aliphatic and aromatic portions of the molecule.
The table below presents examples of enzymes involved in the degradation of compounds analogous to this compound.
| Enzyme Class | Substrate Type | Function | Organism Example | Reference |
| Haloalkane Dehalogenase | Bromoalkanes, Chloroalkanes | Hydrolytic cleavage of C-X bond to form an alcohol | Arthrobacter sp. strain HA1 | uni-konstanz.denih.gov |
| Chlorocatechol 2,3-Dioxygenase | Chlorocatechols | Ring cleavage of the aromatic ring | Pseudomonas putida GJ31 | nih.gov |
| Reductive Dehalogenase | Brominated Aromatic Compounds | Removal of bromine substituents under anaerobic conditions | Sponge-associated microbial consortia | nih.gov |
Abiotic Degradation Pathways
In addition to microbial activities, abiotic processes can contribute to the transformation of this compound in the environment. These non-biological pathways are primarily driven by physical and chemical factors.
Photolytic Degradation Under Environmental Conditions
Sunlight can provide the energy to break chemical bonds in a process known as photolysis or photodegradation. Halogenated aromatic compounds are known to be susceptible to photolytic degradation. scirp.orguwaterloo.canih.govresearchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-halogen bond.
For this compound, both the C-Br bond in the propyl chain and the C-Cl bond on the aromatic ring are potential targets for photolysis. Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond. Therefore, it is expected that photolytic degradation would preferentially lead to the loss of the bromine atom. Studies on chlorobenzene have shown that it can be degraded by direct photolysis and by advanced oxidation processes involving UV light and oxidants like ozone or hydrogen peroxide. uwaterloo.caresearchgate.net The degradation products can be a complex mixture of less halogenated compounds and eventually mineralized products.
Hydrolysis and Other Chemical Transformation in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of halogenated alkanes to hydrolysis is well-documented and depends on the nature of the halogen and the structure of the alkyl group. nih.govepa.govsavemyexams.comdocbrown.infostudysmarter.co.ukpearson.com
The 2-bromopropyl group in this compound is expected to be susceptible to hydrolysis. The rate of hydrolysis for haloalkanes generally follows the order: iodoalkanes > bromoalkanes > chloroalkanes, which corresponds to the decreasing strength of the carbon-halogen bond. savemyexams.com The reaction involves the nucleophilic substitution of the bromine atom by a hydroxyl group, leading to the formation of an alcohol, 1-(2-hydroxypropyl)-3-chlorobenzene, and hydrobromic acid. The rate of this reaction can be influenced by factors such as pH and temperature. While the aromatic C-Cl bond is generally resistant to hydrolysis under typical environmental conditions, the aliphatic C-Br bond is a more likely site for this transformation.
The relative rates of hydrolysis for different halogenoalkanes are illustrated in the table below, based on the time taken for a precipitate to form with silver nitrate, which indicates the release of halide ions.
| Halogenoalkane | Relative Time for Precipitate Formation | Reference |
| 1-chlorobutane | Slowest | pearson.com |
| 1-bromobutane | Intermediate | pearson.com |
| 1-iodobutane | Fastest | pearson.com |
Environmental Persistence and Transport Mechanisms in Different Media
The persistence and movement of this compound through the environment are governed by several key mechanisms. These include its tendency to move from water or soil into the air, its attachment to soil and sediment particles, and its potential to move through the soil into groundwater.
The tendency of a chemical to attach to soil and sediment is a critical factor in its environmental mobility. Halogenated aromatic hydrocarbons, due to their chemical inertness and hydrophobicity, have become widely distributed in the environment, with a particular tendency to accumulate in terrestrial and aquatic organisms. scirp.org Chlorinated aromatic compounds, a related class, are known to accumulate in sediment and biota. scirp.org The sorption behavior is influenced by the organic carbon content of the soil or sediment and the physicochemical properties of the compound itself. While specific sorption coefficients for this compound are not documented, its structure suggests a moderate to high potential for sorption.
Table 1: Factors Influencing Sorption of Halogenated Compounds
| Factor | Description |
| Organic Carbon Content | Higher organic carbon content in soil and sediment generally leads to increased sorption of hydrophobic compounds. |
| Compound Hydrophobicity | The more hydrophobic (water-repelling) a compound is, the more likely it is to sorb to soil and sediment particles. |
| Particle Size Distribution | Soils and sediments with a higher proportion of fine particles (clay and silt) have a larger surface area, which can increase sorption. |
| pH | The pH of the soil and water can influence the charge of both the compound and the soil particles, affecting sorption. |
The potential for this compound to contaminate groundwater is a significant concern. Halogenated alkanes and aromatics are common groundwater pollutants. researchgate.net The movement of such chemicals from the soil surface to groundwater is known as leaching. This process is influenced by the compound's water solubility, its sorption characteristics, and the hydrogeological properties of the soil and underlying aquifer. Compounds that are more water-soluble and have a low affinity for soil particles are more likely to leach into groundwater. Chlorobenzene, for example, is a significant contaminant in soil and groundwater due to its extensive use in industrial processes. researchgate.net
Comparative Analysis with Other Halogenated Alkanes and Aromatics
The environmental behavior of this compound can be better understood by comparing it with other halogenated compounds.
Halogenated aromatic hydrocarbons are generally stable and resistant to degradation due to the resonance energy and the inertness of the carbon-halogen, carbon-hydrogen, and carbon-carbon bonds. scirp.org This stability contributes to their persistence in the environment. scirp.orgresearchgate.net The type and number of halogen atoms on the aromatic ring can influence the compound's properties. For example, increasing the degree of halogenation generally decreases biodegradability. researchgate.net
In the atmosphere, the primary degradation pathway for halogenated aromatics is oxidation by hydroxyl radicals. rsc.org Theoretical studies have been conducted on a wide range of aliphatic and aromatic compounds, including halogenated alkanes and alkenes, to understand their tropospheric degradation mechanisms. rsc.org These studies provide insights into the mobility, transport, and atmospheric fate of these compounds. rsc.org
In soil and water, the persistence of halogenated compounds is also a major issue. Chlorinated aromatic compounds are often released in substantial quantities, are toxic, and resistant to degradation. scirp.org However, some microorganisms have evolved pathways to degrade these compounds. researchgate.netnih.gov The degradation of chlorobenzene, for instance, is thought to have evolved from enzymes that originally targeted benzene (B151609) and toluene (B28343). ethz.ch
Table 2: Comparison of Environmental Properties of Halogenated Compound Classes
| Compound Class | Volatility | Sorption to Soil/Sediment | Potential for Leaching | Atmospheric Persistence |
| Halogenated Alkanes | Varies widely based on chain length and halogenation | Generally lower than aromatics | Can be significant for smaller, more soluble compounds | Varies |
| Halogenated Aromatics | Generally lower than smaller alkanes, but can still be significant | Moderate to High | Lower for more hydrophobic compounds | Can be high, primary removal by OH radicals |
| This compound | Expected to be moderate | Expected to be moderate to high | Dependent on solubility and sorption | Expected to be persistent, removed by OH radicals |
Derivatization and Chemical Modification Strategies for Research Purposes
Synthetic Transformations at the Bromopropyl Moiety
The bromopropyl group is the more reactive site of the molecule, susceptible to a variety of transformations.
The reaction of 1-(2-bromopropyl)-3-chlorobenzene with various nucleophiles can proceed via an S(_N)2 mechanism, although the potential for an S(_N)1 pathway exists due to the benzylic nature of the carbocation intermediate. The choice of nucleophile and reaction conditions can be tailored to favor one pathway over the other. For instance, strong, non-bulky nucleophiles in polar aprotic solvents typically favor the S(_N)2 mechanism.
Common nucleophiles that can be employed include:
Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively. For example, reaction with sodium hydroxide (B78521) can yield the corresponding alcohol, 1-(3-chlorophenyl)propan-2-ol.
Nitrogen nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides can be used to synthesize primary amines, secondary amines, tertiary amines, and alkyl azides, respectively. These nitrogen-containing derivatives are often precursors for more complex nitrogen heterocycles.
Sulfur nucleophiles: Thiolates and thiocyanates can be used to introduce thiol and thiocyanate (B1210189) groups.
Carbon nucleophiles: Cyanide is a particularly useful carbon nucleophile that allows for a one-carbon chain extension, yielding a nitrile. thieme-connect.de This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine.
The following table summarizes some potential nucleophilic substitution reactions:
| Nucleophile | Reagent Example | Product Functional Group |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Thiolate | Sodium Thiolate (NaSH) | Thiol (-SH) |
This table is generated based on general principles of nucleophilic substitution reactions and does not represent specific experimental data for this compound.
Treatment of this compound with a strong, non-nucleophilic base can lead to an elimination reaction (E2 mechanism), resulting in the formation of an unsaturated derivative, 1-chloro-3-(prop-1-en-1-yl)benzene or 1-chloro-3-(prop-2-en-1-yl)benzene. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will depend on the steric bulk of the base used. For example, a sterically hindered base like potassium tert-butoxide is more likely to yield the less substituted alkene (Hofmann product), while a smaller base like sodium ethoxide would favor the more substituted alkene (Zaitsev product). These unsaturated derivatives can serve as monomers for polymerization or as substrates for further functionalization via addition reactions. researchgate.net
The bromine atom in the bromopropyl moiety can participate in various coupling reactions, which are powerful methods for forming new carbon-carbon bonds. One of the most common approaches is the formation of a Grignard reagent. libretexts.org By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, (3-chlorophenyl)propylmagnesium bromide, can be prepared. youtube.comchemspider.comwisc.edu This organometallic species is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to create a wide range of more complex molecules with extended carbon chains. libretexts.orgambeed.com
For example, the reaction of the Grignard reagent with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. libretexts.org
Chemical Modifications of the Chlorobenzene (B131634) Ring
While the chlorobenzene ring is generally less reactive than the bromopropyl side chain, it can still undergo a variety of chemical modifications, allowing for further diversification of the molecular structure.
The chloro and propyl substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions on the ring. The chlorine atom is an ortho-, para-director, while the alkyl group is also an ortho-, para-director. However, chlorine is deactivating due to its inductive effect, while the alkyl group is weakly activating. This interplay of directing effects can lead to a mixture of products in electrophilic aromatic substitution reactions. minia.edu.eg
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. uomustansiriyah.edu.iq
Halogenation: Further halogenation can be achieved using a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.
The position of the new substituent will be influenced by the combined directing effects of the existing chloro and propyl groups.
The chlorine atom on the benzene ring, although less reactive than a bromine or iodine atom, can participate in various palladium-catalyzed cross-coupling reactions. masterorganicchemistry.comrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Some of the most common cross-coupling reactions applicable here include:
Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. masterorganicchemistry.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Heck Coupling: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. masterorganicchemistry.com
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. This is a valuable method for synthesizing anilines and their derivatives.
The reactivity of the chlorobenzene moiety in these cross-coupling reactions can often be enhanced by the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands.
Synthesis of Analogues for Comparative Mechanistic Studies
The synthesis of analogues derived from this compound is a key strategy for elucidating reaction mechanisms, such as nucleophilic substitution or elimination pathways. By systematically altering specific parts of the molecule, researchers can isolate and study the effects of electronic and steric factors on reaction rates and outcomes.
The secondary bromoalkyl group is a prime site for substitution and elimination reactions, while the chloro-substituted phenyl ring allows for the study of electronic effects transmitted through the aromatic system. For instance, analogues can be created by modifying the leaving group on the propyl chain (e.g., substituting bromine with iodine or a tosylate group) to assess how leaving group ability affects reaction kinetics.
Further, altering the substitution pattern on the aromatic ring provides insight into electronic effects. Placing the chloro group at the ortho- or para- positions relative to the propyl side chain would change its inductive and resonance effects on the reactivity at the benzylic-like position. Adding other electron-donating or electron-withdrawing groups to the ring in a series of analogues allows for the construction of Hammett plots, providing quantitative data on the electronic sensitivity of a given reaction. Such studies are fundamental in physical organic chemistry for understanding transition state structures.
Below is a table of potential analogues and the mechanistic questions they could help address.
| Analogue Name | Modification from Parent Compound | Mechanistic Question Addressed |
| 1-(2-Iodopropyl)-3-chlorobenzene | Bromine replaced with Iodine | How does a better leaving group affect the rate of nucleophilic substitution (SN1 vs. SN2 pathways)? |
| 1-(2-Bromopropyl)-4-chlorobenzene | Chlorine moved from meta to para position | What is the influence of the chloro-substituent's resonance effect on the stability of a potential carbocation intermediate? |
| 1-(2-Bromopropyl)-3,5-dichlorobenzene | Addition of a second chlorine atom | How do cumulative inductive electron-withdrawing effects from the ring influence reactivity at the side chain? |
| 1-(2-Bromopropyl)-3-methoxybenzene | Chlorine replaced with a methoxy (B1213986) group | How does an electron-donating group on the ring alter the reaction pathway, potentially favoring an SN1 mechanism? |
| 3-Chloro-1-prop-1-en-2-ylbenzene | Product of an elimination reaction | What factors (base, solvent) favor E2 elimination over SN2 substitution for this sterically hindered secondary halide? |
These comparative studies, where analogues are subjected to identical reaction conditions, are crucial for building a comprehensive understanding of structure-reactivity relationships.
Incorporation into Complex Molecular Architectures for Investigating Supramolecular Interactions
The this compound moiety can be incorporated as a structural component into larger, more complex molecules to study the principles of molecular recognition and self-assembly, which are central to supramolecular chemistry. The reactive bromopropyl group serves as a handle for covalently attaching this fragment to larger scaffolds like macrocycles, polymers, or dendrimers.
Once integrated, the 3-chlorophenyl group acts as a specific binding element or a structural motif within the larger architecture. Its size, shape, and electronic properties—defined by the chlorine atom and the propyl chain—can be used to create precisely tailored pockets or surfaces within a host molecule. These hosts can then be studied for their ability to selectively bind guest molecules. researchgate.net
For example, the bromopropyl group can be used to alkylate a larger molecule such as a bipyridine ligand or a diazepine. tue.nl The resulting complex can be used in coordination chemistry or as a receptor. Research into trianglamine macrocycles has demonstrated their utility in the selective separation of haloalkane isomers, a process driven by subtle host-guest interactions. researchgate.net By incorporating the 3-chlorophenylpropyl unit into a similar macrocyclic framework, one could design a host system specifically engineered to recognize and bind complementary guest molecules, driven by hydrophobic, van der Waals, and dipole-dipole interactions involving the chlorinated aromatic ring.
The table below outlines a hypothetical example of such a complex molecular architecture.
| Complex Molecule Type | Synthetic Strategy | Supramolecular Investigation | Potential Application |
| Calix nih.govarene-based Host | Nucleophilic substitution reaction between the sodium salt of p-tert-butylcalix nih.govarene and this compound to append the chlorophenylpropyl group to the lower rim of the calixarene (B151959). | Study the binding affinity and selectivity of the functionalized calixarene for various small organic guests (e.g., toluene (B28343), xylenes) using techniques like NMR titration and isothermal titration calorimetry. | Creation of a selective sensor or a molecular sieve for separating aromatic isomers based on shape and electronic complementarity with the engineered cavity. researchgate.net |
| Functionalized Polymer | Grafting of this compound onto a polymer backbone (e.g., polystyrene) via Friedel-Crafts alkylation or by polymerization of a monomer derived from the parent compound. | Investigation of the polymer's self-assembly in solution and its ability to form thin films with specific surface properties for selective adsorption of analytes. | Development of advanced materials for chromatography, sensing, or controlled release applications. mdpi.com |
Through these synthetic strategies, this compound transitions from a simple organohalide to a key building block in the construction of sophisticated systems for fundamental research in the field of supramolecular chemistry.
Research Gaps, Challenges, and Future Directions
Development of Greener Synthetic Routes for Halogenated Compounds
The synthesis of halogenated aromatic compounds traditionally relies on methods that can be environmentally taxing. taylorfrancis.com The development of more sustainable or "greener" synthetic methodologies is a critical area of research. For compounds like 1-(2-Bromopropyl)-3-chlorobenzene, this involves moving away from hazardous reagents and solvents.
Current Approaches and Challenges: Electrophilic aromatic substitution is a common method for introducing halogens to aromatic rings. taylorfrancis.com However, these reactions often require the use of strong Lewis acids and can generate significant waste. mt.com Recent advancements focus on creating more eco-friendly strategies to mitigate the environmental impact of traditional electrophilic aromatic substitutions. taylorfrancis.com
Future Directions:
Recyclable Brominating Agents: Research into recyclable brominating systems, such as an aqueous CaBr₂–Br₂ system, offers a promising green alternative. rsc.org This approach can lead to high yields and purity under ambient, solvent-free conditions. rsc.org
Green Catalysts: The use of environmentally friendly catalysts, like certain metal-organic frameworks (MOFs), is being explored for the halogenation of aromatic compounds. researchgate.net
In Situ Generation of Halogenating Agents: Methods that generate the halogenating agent in situ from safer precursors, such as using hydrogen peroxide with ammonium (B1175870) halides, are gaining traction. cdnsciencepub.com This minimizes the handling and storage of toxic elemental halogens. cdnsciencepub.com
Electrochemical Synthesis: Electrochemical methods, using bromide salts as a green bromine source, are being developed to produce brominated organic molecules with high efficiency. nih.gov
A comparative table of traditional versus greener bromination methods is presented below.
| Feature | Traditional Bromination | Greener Bromination |
| Reagents | Elemental Bromine (Br₂) | NaBr, HBr, CaBr₂ rsc.orgacs.org |
| Catalysts | Strong Lewis Acids (e.g., AlCl₃) mt.com | Metal-Organic Frameworks, researchgate.net Photoredox catalysts numberanalytics.com |
| Solvents | Often chlorinated solvents | Water, rsc.org Acetic Acid, cdnsciencepub.com or solvent-free |
| Byproducts | Acidic waste streams | Recyclable salts, water rsc.org |
| Conditions | Often harsh reaction conditions | Milder conditions, room temperature rsc.org |
Elucidation of Novel Biotransformation Pathways and Enzymes
The environmental fate of halogenated hydrocarbons like this compound is of significant concern. Understanding how these compounds are broken down in biological systems is crucial for remediation strategies.
Current Knowledge: The biotransformation of halogenated compounds is often initiated by enzymes such as cytochrome P450 monooxygenases. nih.govnih.govtandfonline.com These enzymes can catalyze dehalogenation reactions, which are a critical step in the degradation of these molecules. nih.govtandfonline.com For chlorinated aromatic compounds, microbial degradation has been identified as an effective removal technology. omicsonline.org Several bacterial strains have been shown to degrade chlorobenzenes, often initiating the process with dioxygenases to produce chlorocatechols. researchgate.netnih.gov
Research Gaps and Future Directions:
Enzyme Discovery: There is a need to discover and characterize novel dehalogenases with broader substrate specificity and higher efficiency for compounds with mixed halogen substituents.
Pathway Elucidation: The specific metabolic pathways for compounds like this compound, which contains both bromine and chlorine, are largely unknown. Research is needed to understand the sequence of enzymatic reactions and the resulting metabolites.
Genetic Engineering: Genetically engineering microorganisms to enhance their ability to degrade recalcitrant halogenated compounds is a promising avenue for bioremediation.
| Enzyme Class | Function in Halogenated Compound Biotransformation |
| Cytochrome P450 Monooxygenases | Catalyze the initial oxidative dehalogenation of a wide range of halogenated hydrocarbons. nih.govnih.govtandfonline.com |
| Dioxygenases | Initiate the aerobic degradation of chlorinated aromatic compounds by adding two oxygen atoms. omicsonline.orgresearchgate.net |
| Hydrolytic Dehalogenases | Catalyze the replacement of a halogen with a hydroxyl group from water. nih.gov |
| Reductive Dehalogenases | Replace a halogen atom with a hydrogen atom, often under anaerobic conditions. semanticscholar.org |
Advanced Computational Modeling for Complex Reactivity and Environmental Fate Prediction
Computational chemistry offers powerful tools to predict the properties, reactivity, and environmental fate of molecules like this compound, saving time and resources compared to experimental methods.
Current Methodologies:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as frontier orbital energies and thermodynamic properties, which are linked to the reactivity and dehalogenation pathways of halogenated organic compounds (HOCs). nih.gov These calculations can also help in understanding σ-hole interactions, which are important in halogenated compounds. acs.org
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are used to predict various properties, including the environmental fate of chemicals. nih.gov These models correlate structural or quantum chemical descriptors with experimental data.
Continuum-Solvation Models: These models are employed to predict properties like Henry's law constants for benzene (B151609) derivatives, which is crucial for assessing their environmental distribution. researchgate.net
Challenges and Future Directions:
Accuracy for Complex Molecules: Improving the accuracy of computational models for complex molecules with multiple functional groups and chiral centers remains a challenge.
Predicting Reaction Mechanisms: While computational models can propose plausible reaction pathways, accurately predicting the dominant mechanism for complex reactions, such as the biotransformation of this compound, is an ongoing area of research. researchgate.net
Integration with Experimental Data: The development of more robust predictive models requires the integration of high-quality experimental data for a wider range of halogenated compounds.
Integration of Analytical Techniques for Real-Time Mechanistic Monitoring
Understanding the mechanism of chemical reactions is fundamental to optimizing reaction conditions and improving yields and safety. The integration of advanced analytical techniques for real-time monitoring is transforming our ability to study complex reactions like the synthesis of halogenated compounds.
Current Techniques:
In Situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier Transform Infrared) and Raman spectroscopy are invaluable for tracking the concentration of reactants, intermediates, and products in real-time. mt.com This provides kinetic and mechanistic information. mt.com
In Situ NMR: The use of in-situ LED-NMR spectroscopy has been demonstrated to be highly effective in elucidating the mechanisms of photochemical reactions, such as benzylic photobromination. acs.org
Flow Chemistry with In-line Analysis: The combination of continuous flow synthesis with in-line monitoring allows for precise control over reaction parameters and rapid optimization. syncrest.comrsc.org
Future Prospects:
Multi-technique Integration: Combining multiple in-situ analytical techniques can provide a more comprehensive picture of a reaction mechanism.
Data-Rich Experimentation: The data generated from real-time monitoring can be used to develop more accurate kinetic models and to guide the optimization of synthetic processes.
Application to Complex Systems: Extending the application of these techniques to more complex reaction systems, such as enzymatic transformations and multi-step syntheses, is a key area for future development.
Exploration of Stereoselective Transformations and Chiral Pool Syntheses Involving Halogenated Compounds
The presence of a chiral center in this compound highlights the importance of stereochemistry in the synthesis and function of halogenated compounds. The development of methods for the stereocontrolled introduction of halogens is a vibrant area of research. nih.gov
Current Strategies:
Catalytic Asymmetric Halogenation: The use of chiral Lewis acids or organocatalysts can achieve the enantioselective synthesis of halogenated compounds. jst.go.jp
Substrate-Controlled Stereoselective Reactions: The existing stereochemistry in a substrate can direct the stereochemical outcome of a halogenation reaction.
Stereospecific Reactions: Reactions such as SN2 displacements and the opening of epoxides with halide ions can proceed with high stereospecificity. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") to synthesize more complex chiral molecules is a common strategy.
Challenges and Future Directions:
Diastereoselectivity and Enantioselectivity: Achieving high levels of both diastereoselectivity and enantioselectivity in halogenation reactions remains a significant challenge.
New Chiral Catalysts: The design and development of new, highly efficient, and selective chiral catalysts for halogenation reactions is an ongoing pursuit.
Stereoselective Synthesis of Complex Molecules: Applying these stereoselective methods to the synthesis of complex natural products and pharmaceuticals containing halogenated stereocenters is a key objective. nih.govresearchgate.net The halo-etherification of chiral enamides is one such method for creating halogenated cyclic ethers. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
